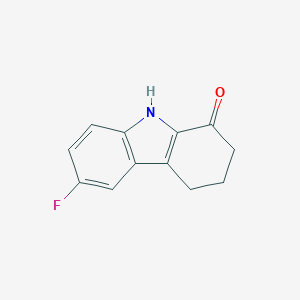

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

Properties

IUPAC Name |

6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRCTKTUQDTGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41734-98-9 | |

| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrocarbazole scaffold is a privileged structural motif, forming the core of numerous biologically active natural products and synthetic pharmaceutical agents.[1] Its rigid, polycyclic framework serves as a versatile template for developing novel therapeutics. The strategic introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth, scientifically grounded methodology for the synthesis and comprehensive characterization of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate for further chemical exploration in drug discovery. The narrative emphasizes the causal relationships behind experimental choices, ensuring a reproducible and self-validating protocol.

Strategic Approach to Synthesis: The Fischer Indole Synthesis

The construction of the indole ring system, central to the tetrahydrocarbazole core, is most effectively achieved via the Fischer indole synthesis.[2][3] This classic yet powerful reaction has remained a cornerstone of heterocyclic chemistry since its discovery in 1883 due to its reliability and broad substrate scope.[2][3][4] The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[3][4]

For the specific synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, the logical precursors are (4-fluorophenyl)hydrazine and 1,3-cyclohexanedione. The choice of a Brønsted or Lewis acid catalyst is critical for facilitating the key mechanistic steps.[3]

Mechanistic Insights

The reaction proceeds through a well-studied, multi-step mechanism:

-

Hydrazone Formation: The initial step is the condensation of (4-fluorophenyl)hydrazine with one of the carbonyl groups of 1,3-cyclohexanedione to form the corresponding 4-fluorophenylhydrazone intermediate.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enehydrazine isomer. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enehydrazine undergoes a concerted[3][3]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), breaking the N-N bond and forming a new C-C bond.[2][3] This step is the hallmark of the Fischer synthesis and establishes the core carbon framework of the indole.

-

Cyclization & Aromatization: The resulting di-imine intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. Subsequent elimination of ammonia (NH₃) and tautomerization lead to the formation of the energetically favorable, stable aromatic indole ring system, yielding the final tetrahydrocarbazol-1-one product.[3]

Figure 1: Mechanistic workflow for the Fischer indole synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of standard procedures for the Fischer indole synthesis.

Materials:

-

(4-Fluorophenyl)hydrazine hydrochloride

-

1,3-Cyclohexanedione

-

Glacial Acetic Acid (Solvent and Catalyst)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and 1,3-cyclohexanedione (1.05 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating (e.g., 10-15 mL per gram of hydrazine). Acetic acid serves as both the solvent and the Brønsted acid catalyst.[4]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water. This will cause the crude product to precipitate out of the solution.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities.

-

Purification: The crude product is best purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a solid.

Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques must be employed.

Figure 2: A generalized workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include a singlet for the N-H proton of the indole ring, distinct multiplets for the aromatic protons (with splitting patterns influenced by the fluorine substituent), and several multiplets in the aliphatic region corresponding to the three CH₂ groups of the cyclohexenone ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Characteristic signals will be observed in the aromatic region, with the carbon atom directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. A signal for the carbonyl carbon (C=O) will be present at the downfield end of the spectrum (~190-200 ppm), along with signals for the aliphatic carbons.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

-

Analysis: Process the data (Fourier transform, phase, and baseline correction) and integrate the signals to determine proton ratios and analyze coupling patterns to confirm the structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing strong evidence for its identity.

-

Expected Mass: The molecular formula is C₁₂H₁₀FNO, with an exact mass of approximately 203.07 g/mol .

-

Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecular ion [M+H]⁺ at m/z ≈ 204.08.[5]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[5]

-

Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).[5]

-

Analysis: Identify the molecular ion peak and compare its m/z value with the calculated mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare a sample using either the KBr pellet method or by placing a small amount of the solid product on an Attenuated Total Reflectance (ATR) accessory.[5]

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.[5]

-

Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed.[6]

Protocol:

-

Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter.[6]

-

Method Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detector set to a wavelength where the carbazole chromophore absorbs strongly (e.g., ~254 nm).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.[6]

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~10-11 ppm (s, 1H, N-H); ~7.0-8.0 ppm (m, 3H, Ar-H); ~2.0-3.0 ppm (m, 6H, aliphatic CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~195 ppm (C=O); ~155-160 ppm (d, ¹JCF, C-F); ~110-140 ppm (aromatic C); ~20-40 ppm (aliphatic C) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (N-H stretch); ~1680 (C=O stretch); ~1600, 1480 (C=C aromatic); ~1250 (C-F stretch) |

| Mass Spectrometry | m/z | ~204.08 ([M+H]⁺ for C₁₂H₁₀FNO) |

| HPLC | Purity | >95% (typical for purified research compounds) |

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one via the Fischer indole synthesis. The causality-driven explanation of the mechanism and the step-by-step protocols provide a solid foundation for its successful preparation. Furthermore, the multi-technique approach to characterization, including NMR, MS, IR, and HPLC, establishes a self-validating system to ensure the unequivocal identification and purity assessment of the final product. This fluorinated tetrahydrocarbazole is a valuable building block, and the methodologies described herein are designed to empower researchers in medicinal chemistry and drug development with a practical and scientifically rigorous resource for its synthesis and application.

References

- Block, M. H., et al. (2002). J Med. Chem., 45, 3509.

- Grokipedia. (n.d.). Fischer indole synthesis. Vertex AI Search.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

- ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol.

- Gribble, G. (2021). Fischer Indole Synthesis.

- Sanz, R., et al. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives.

- BenchChem. (n.d.). Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. BenchChem.

- BenchChem. (n.d.). Application Note: HPLC Purity Analysis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. BenchChem.

- The Royal Society of Chemistry. (n.d.). Supporting Information for related carbazole synthesis. The Royal Society of Chemistry.

- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). Journal of Chemical and Pharmaceutical Research.

- NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook.

Sources

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Correspondence: Senior Application Scientist, Advanced Spectrometry Division

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic ketone, 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one. This compound is of significant interest to researchers in medicinal chemistry and drug development due to its privileged carbazole scaffold, which is a key component in numerous biologically active molecules. The following sections detail the experimental protocols for acquiring high-resolution NMR spectra, an in-depth interpretation of the spectral data, and a summary of the key chemical shifts and coupling constants that serve as a definitive spectroscopic signature for this molecule. This guide is intended to be an authoritative resource for scientists engaged in the synthesis, characterization, and quality control of this and related compounds.

Introduction: The Significance of Spectroscopic Characterization

The 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one moiety is a versatile building block in the synthesis of novel therapeutic agents. Its rigid, tricyclic core and the presence of a fluorine atom—a common bioisostere for a hydrogen atom in drug design—make it a valuable scaffold for targeting a range of biological targets. Given the critical importance of structural integrity in drug discovery, unambiguous characterization through spectroscopic methods is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This guide provides a detailed exposition of the ¹H and ¹³C NMR spectra of the title compound, offering a foundational dataset for researchers in the field.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon a well-defined and consistently applied experimental protocol. The following methodology is recommended for the characterization of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

2.1. Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (≥98%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. However, for the observation of the N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to slow down proton exchange.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of the ¹³C isotope.

-

Below is a workflow diagram for the NMR data acquisition and analysis process.

Caption: Workflow for NMR Data Acquisition and Analysis.

In-depth Spectral Interpretation

The structural features of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one give rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra. The following is a detailed analysis of the expected spectral data.

3.1. ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

-

Aromatic Region (δ 7.0-8.0 ppm):

-

The presence of the fluorine atom at the 6-position significantly influences the chemical shifts and coupling patterns of the aromatic protons.

-

H-5: This proton, being ortho to the fluorine atom, is expected to appear as a doublet of doublets (dd) due to coupling with both H-7 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (J ≈ 8-10 Hz).

-

H-7: This proton will likely appear as a doublet of doublets of doublets (ddd) due to coupling with H-5 (ortho coupling, J ≈ 8-9 Hz), H-8 (meta coupling, J ≈ 2-3 Hz), and the fluorine atom (J ≈ 4-5 Hz).

-

H-8: This proton is expected to be a doublet of doublets (dd) due to coupling with H-7 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom (J ≈ 8-10 Hz).

-

N-H (H-9): A broad singlet is anticipated for the indole N-H proton, typically in the range of δ 8.0-9.0 ppm. Its chemical shift can be concentration and solvent-dependent.

-

-

Aliphatic Region (δ 2.0-3.5 ppm):

-

The four methylene groups in the saturated ring give rise to distinct signals.

-

H-2: These protons, being adjacent to the carbonyl group, will be deshielded and are expected to appear as a triplet around δ 2.7-2.9 ppm.

-

H-3: This methylene group should give a multiplet (quintet or sextet) in the region of δ 2.1-2.3 ppm, showing coupling to both H-2 and H-4.

-

H-4: These protons, adjacent to the aromatic ring, will appear as a triplet around δ 2.9-3.1 ppm.

-

3.2. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C-1): The ketone carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 190-200 ppm.

-

Aromatic Carbons (δ 100-160 ppm):

-

C-6: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will appear as a doublet. Its chemical shift will be in the range of δ 155-160 ppm.

-

The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF, and ⁴JCF).

-

-

Aliphatic Carbons (δ 20-40 ppm):

-

C-2, C-3, C-4: These methylene carbons will appear in the upfield region of the spectrum. The C-2 carbon, being adjacent to the carbonyl group, will be the most deshielded of the three.

-

Summary of Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.75 - 2.85 | t | ~6.5 |

| H-3 | 2.15 - 2.25 | m | - |

| H-4 | 2.95 - 3.05 | t | ~6.0 |

| H-5 | 7.20 - 7.30 | dd | J(H-H) ≈ 8.8, J(H-F) ≈ 9.5 |

| H-7 | 7.05 - 7.15 | ddd | J(H-H) ≈ 8.8, 2.5; J(H-F) ≈ 4.8 |

| H-8 | 7.40 - 7.50 | dd | J(H-H) ≈ 2.5, J(H-F) ≈ 9.0 |

| N-H | 8.10 - 8.30 | br s | - |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-1 | 195.0 - 197.0 | - |

| C-2 | 38.0 - 40.0 | - |

| C-3 | 22.0 - 24.0 | - |

| C-4 | 25.0 - 27.0 | - |

| C-4a | 125.0 - 127.0 | - |

| C-4b | 111.0 - 113.0 | ³JCF ≈ 8-10 |

| C-5 | 110.0 - 112.0 | ²JCF ≈ 20-25 |

| C-5a | 135.0 - 137.0 | - |

| C-6 | 157.0 - 159.0 | ¹JCF ≈ 240-250 |

| C-7 | 108.0 - 110.0 | ²JCF ≈ 20-25 |

| C-8 | 115.0 - 117.0 | ³JCF ≈ 8-10 |

| C-8a | 130.0 - 132.0 | ⁴JCF ≈ 3-5 |

Structural Confirmation and 2D NMR Correlations

To unequivocally assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

-

COSY: A ¹H-¹H COSY spectrum would reveal the coupling network between the aliphatic protons (H-2, H-3, and H-4) and between the aromatic protons (H-5, H-7, and H-8).

-

HSQC: An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that bears a proton.

The following diagram illustrates the key expected COSY and HSQC correlations for the aliphatic and aromatic regions of the molecule.

Caption: Key 2D NMR Correlations for Structural Assignment.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the ¹H and ¹³C NMR spectral analysis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one. The presented data and interpretations are based on established principles of NMR spectroscopy and data from closely related analogs. This guide serves as a valuable resource for the unambiguous identification and quality assessment of this important synthetic intermediate. The application of the described methodologies will ensure the structural fidelity of this compound in research and development settings, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra. John Wiley & Sons. [Link]

-

Journal of Organic Chemistry. American Chemical Society. (This journal is a primary source for the synthesis and characterization of novel organic compounds, including carbazole derivatives). [Link]

-

Tetrahedron Letters. Elsevier. (A leading journal for the rapid publication of preliminary communications in organic chemistry, often containing spectral data for new compounds). [Link]

Mass spectrometry analysis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Foreword

This guide provides a comprehensive technical framework for the mass spectrometric analysis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic ketone of interest in pharmaceutical and chemical research. As direct experimental data for this specific molecule is not widely published, this document is structured as a predictive guide based on foundational mass spectrometry principles and established data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to develop a robust, self-validating analytical method from the ground up. We will explore the causality behind experimental choices, from ionization source selection to the prediction of fragmentation pathways, ensuring a narrative grounded in scientific integrity.

Analyte Profile: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

A thorough analysis begins with a fundamental understanding of the analyte's properties.

-

Structure:

-

Molecular Formula: C₁₂H₁₀FNO

-

Key Structural Features:

-

Tetrahydrocarbazole Core: A rigid, N-heterocyclic system.

-

Ketone Group: A carbonyl functional group on the cyclohexanone ring.

-

Fluorine Substituent: An electron-withdrawing halogen on the aromatic ring.

-

Secondary Amine: The indole nitrogen (NH) provides a basic site for protonation.

-

Predicted Mass and Isotopic Distribution

Accurate mass measurement is the cornerstone of modern mass spectrometry. The theoretical masses for the analyte are critical for instrument calibration and data interpretation.

| Parameter | Value | Rationale |

| Nominal Mass | 215 Da | Sum of the integer masses of the most abundant isotopes. |

| Monoisotopic Mass | 215.0746 Da | Sum of the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This is the target mass for high-resolution MS. |

| Protonated Species [M+H]⁺ | 216.0824 Da | The monoisotopic mass plus the mass of a proton. This is the primary ion expected in positive-ion mode. |

| Sodium Adduct [M+Na]⁺ | 238.0645 Da | A common adduct observed in ESI, especially with trace sodium contamination. |

Part 1: Strategic Method Development

A successful analysis hinges on a well-considered approach to sample handling, chromatography, and ionization.

Sample Preparation Protocol

For a pure reference standard, the goal is to achieve a clean, particle-free solution compatible with the LC-MS system. The complex sample preparation techniques required for biological matrices, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are beyond the scope of this guide but represent the next logical step in a drug development context.[1][2]

Protocol: Preparation of Analytical Standard

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one. Dissolve in 1 mL of HPLC-grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution using a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter (PTFE or similar) to remove any particulates before injection.

Ionization Source Selection: A Critical Decision

The choice of ionization technique is arguably the most critical parameter for this analyte. The two primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid phase.[4][5] It is highly efficient for polar molecules and compounds with basic or acidic sites that can readily accept or donate a proton. The secondary amine in the carbazole ring is a prime target for protonation. Studies on various carbazole derivatives confirm that ESI readily produces [M+H]⁺ ions.[6]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique suited for less polar, thermally stable compounds that are volatile enough to be nebulized and vaporized.[7][8][9] While the carbazole core is somewhat nonpolar, APCI is an excellent alternative if ESI response is poor. It is generally less susceptible to matrix effects than ESI.[8] For some carbazole systems, APCI has been shown to exclusively produce the [M+H]⁺ ion, avoiding the formation of radical cations that can sometimes be seen with ESI.[10]

Recommendation: Begin with Electrospray Ionization (ESI) in positive ion mode . The presence of the basic nitrogen makes it the most logical starting point for achieving high-sensitivity detection of the [M+H]⁺ ion. If sensitivity is low or if matrix interference becomes an issue in complex samples, APCI should be evaluated as a robust alternative.[11]

Caption: Ionization source selection workflow.

Part 2: Mass Analysis and Structural Elucidation

High-resolution mass spectrometry, particularly with a Quadrupole Time-of-Flight (Q-TOF) instrument, provides both accurate mass measurement for formula confirmation and tandem MS capabilities for structural verification.[12][13]

Full Scan (MS1) Spectrum Acquisition

The initial MS1 scan provides a survey of all ions produced from the sample.

Expected Observations:

-

Base Peak: The most intense peak should correspond to the protonated molecule [M+H]⁺ at m/z 216.0824 .

-

Isotope Pattern: A smaller peak at m/z 217.0858 (the A+1 peak) should be visible, primarily due to the natural abundance of ¹³C. Its intensity should be approximately 13.3% of the monoisotopic peak.

-

Adducts: Depending on solvent purity and mobile phase additives, lower intensity sodium [M+Na]⁺ (m/z 238.0645) or potassium [M+K]⁺ (m/z 254.0384) adducts may be observed.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

To confirm the structure, the [M+H]⁺ ion (m/z 216.0824) is isolated in the quadrupole and fragmented via Collision-Induced Dissociation (CID) in the collision cell.[14][15] The resulting product ions are then analyzed by the TOF mass analyzer. The fragmentation pattern serves as a structural fingerprint.

Proposed Fragmentation Pathways for [C₁₂H₁₁FNO]⁺:

Based on the fragmentation rules for ketones, aromatic systems, and fluorinated compounds, several key fragmentation pathways are predicted.[16][17][18]

-

Loss of Water (-18.0106 Da): Protonation may occur on the carbonyl oxygen, followed by the elimination of a water molecule, leading to a highly stabilized ion at m/z 198.0718 .

-

Loss of Carbon Monoxide (-27.9949 Da): Alpha-cleavage adjacent to the carbonyl group is a classic fragmentation for ketones. This would result in the loss of CO and the formation of an ion at m/z 188.0875 .

-

Loss of HF (-20.0062 Da): The elimination of hydrogen fluoride is a common pathway for fluorinated compounds, yielding an ion at m/z 196.0762 .

-

Retro-Diels-Alder (RDA) Reaction: The cyclohexenone ring can undergo an RDA fragmentation, leading to the loss of ethylene (C₂H₄, -28.0313 Da). This would produce an ion at m/z 188.0511 .

-

Combined Losses: Sequential losses are highly probable, such as the loss of CO followed by the loss of HF, or vice-versa.

Caption: Predicted fragmentation pathways for [M+H]⁺.

Part 3: Experimental Workflow and Data Visualization

This section outlines a practical workflow for acquiring high-quality data on a standard LC-Q-TOF platform.

Step-by-Step Experimental Protocol

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Q-TOF MS Parameters:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3500-4000 V.

-

Nebulizer Gas (N₂): 30-45 psi.

-

Drying Gas (N₂): 8-12 L/min at 300-350 °C.

-

Scan Range (MS1): m/z 70-500.

-

MS/MS Acquisition: Set up a targeted MS/MS experiment to trigger on the precursor ion m/z 216.0824.

-

Collision Energy (CID): Ramp collision energy (e.g., 10, 20, 40 eV) to observe a range of fragments. Use nitrogen or argon as the collision gas.[14]

-

Data Workflow Diagram

Caption: End-to-end LC-MS/MS analytical workflow.

Tabulated Data Summary

Consolidating predicted data into a table is essential for rapid verification during analysis.

| Ion Description | Chemical Formula | Calculated m/z |

| Precursor Ion [M+H]⁺ | [C₁₂H₁₁FNO]⁺ | 216.0824 |

| Fragment [M+H - H₂O]⁺ | [C₁₂H₉FN]⁺ | 198.0718 |

| Fragment [M+H - CO]⁺ | [C₁₁H₁₁FN]⁺ | 188.0875 |

| Fragment [M+H - HF]⁺ | [C₁₂H₁₀NO]⁺ | 196.0762 |

| Fragment [M+H - C₂H₄]⁺ | [C₁₀H₇FNO]⁺ | 188.0511 |

| Fragment [M+H - CO - HF]⁺ | [C₁₁H₁₀N]⁺ | 168.0813 |

Conclusion

The mass spectrometric analysis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is readily achievable using standard LC-Q-TOF instrumentation. The analytical strategy should be centered on positive mode electrospray ionization to generate the protonated molecule, [M+H]⁺, with high efficiency. Subsequent tandem mass spectrometry via collision-induced dissociation will provide a rich fragmentation spectrum. The predicted pathways, including the characteristic losses of water, carbon monoxide, and hydrogen fluoride, offer a robust framework for unambiguous structural confirmation. This guide provides the theoretical foundation and practical workflow necessary to build a validated, high-confidence method for the characterization of this and structurally related compounds.

References

-

Wikipedia. Time-of-flight mass spectrometry. [Link]

-

Wikipedia. Atmospheric-pressure chemical ionization. [Link]

-

National MagLab. Atmospheric Pressure Chemical Ionization (APCI). [Link]

-

Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865. [Link]

-

Wang, D., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 150(14), 2966-2978. [Link]

-

LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

-

MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]

-

Agilent. Atmospheric Pressure Chemical Ionization Source, APCI. [Link]

-

LECO Corporation. Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. [Link]

-

Premier General. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

-

Osorio-Olivares, M., et al. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Molecules, 21(11), 1500. [Link]

-

Biocompare. Prepping Small Molecules for Mass Spec. [Link]

-

LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(s8), 15-26. [Link]

-

Slideshare. Quadrupole and Time of Flight Mass analysers. [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

University of Illinois Urbana-Champaign. Ionization Methods in Organic Mass Spectrometry. [Link]

-

Rosien, J. K., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Li, W., et al. (2015). Two Competing Ionization Processes in Electrospray Mass Spectrometry of Indolyl Benzo[b]carbazoles: Formation of M⁺• Versus [M + H]⁺. Rapid Communications in Mass Spectrometry, 29(3), 263-268. [Link]

-

Bitesize Bio. Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

-

Fakhfouri, L., et al. (2015). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Medicinal Chemistry Research, 24, 2355-2363. [Link]

-

ResearchGate. Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

MDPI. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. [Link]

-

NIST WebBook. 1H-Carbazole, 2,3,4,9-tetrahydro-. [Link]

-

NIST WebBook. 1H-Carbazole, 2,3,4,9-tetrahydro-. [Link]

-

NIST WebBook. 1H-Carbazole, 2,3,4,9-tetrahydro-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Collision-induced dissociation. [Link]

-

YouTube. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

de Souza, G. G. B., et al. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. International Journal of Molecular Sciences, 26(12), 6401. [Link]

-

West Virginia University. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. [Link]

-

Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

-

National MagLab. Collision-Induced Dissociation. [Link]

-

Zapevalov, A. Y., et al. Directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Kádár, Z., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(1), 57-67. [Link]

-

Guo, G. Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

Sources

- 1. biocompare.com [biocompare.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 8. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 10. Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 15. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. notes.fluorine1.ru [notes.fluorine1.ru]

- 18. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to the Crystal Structure Determination of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Abstract

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The fluorinated derivative, 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, is of significant interest for the development of novel therapeutics. Understanding the three-dimensional arrangement of atoms in this molecule is paramount for elucidating structure-activity relationships (SAR) and for rational drug design. To date, a publically available crystal structure for this specific compound has not been reported. This technical guide, therefore, serves a dual purpose: first, to present a comprehensive, step-by-step methodology for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one; and second, to provide a predictive analysis of its key structural features based on the known crystal structures of closely related carbazole derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the study of small molecule crystallography and medicinal chemistry.

Introduction: The Significance of Structural Elucidation

Carbazole-based compounds are known to exhibit a wide range of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and neuroprotective effects. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, often enhancing metabolic stability and binding affinity. The title compound, 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, combines the key structural features of a tetrahydrocarbazole core with a strategic fluorine substitution, making it a prime candidate for further investigation in drug discovery programs.

The precise knowledge of a molecule's crystal structure provides invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing.[1][2] This information is critical for understanding its behavior in a biological context and for the development of stable, well-characterized pharmaceutical formulations. While the crystal structure of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is yet to be experimentally determined, this guide provides a robust framework for its elucidation.

Part 1: Synthesis and Crystallization

The first and most critical step in any crystallographic study is the preparation of high-purity, single crystals of the target compound.[3] This section outlines a validated synthetic route for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, followed by a detailed protocol for its crystallization.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of the tetrahydrocarbazole scaffold.[4][5] The proposed synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the acid-catalyzed reaction of 4-fluorophenylhydrazine with 1,2-cyclohexanedione.

Caption: Synthetic workflow for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1,2-cyclohexanedione (1.0 eq) in glacial acetic acid, add 4-fluorophenylhydrazine hydrochloride (1.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: The precipitated solid is collected by filtration, washed with water, and then dried. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Characterization of the Synthesized Compound

Prior to crystallization, the identity and purity of the synthesized 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one must be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The fluorine substitution will result in characteristic splitting patterns in the aromatic region of the ¹H NMR and on the adjacent carbon atoms in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-F stretch.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[1][3] Several methods should be screened to find the optimal conditions for the crystallization of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[6]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[6]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two liquids.[1]

Screening for Crystallization Conditions:

A systematic screening of various solvents and solvent combinations is recommended. A suggested starting point for solvent selection is provided in the table below.

| Solvent Category | Examples |

| Polar Protic | Methanol, Ethanol, Isopropanol |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate |

| Nonpolar | Hexane, Heptane, Toluene |

Experimental Protocol: Crystallization by Vapor Diffusion

-

Prepare a Saturated Solution: Dissolve the purified 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one in a small amount of a suitable solvent (e.g., acetone or dichloromethane) to create a nearly saturated solution.

-

Set up the Crystallization Chamber: Place this solution in a small vial (e.g., a 1-dram vial). Place the small vial inside a larger vial or beaker containing a small amount of an anti-solvent (e.g., hexane or pentane).

-

Seal and Incubate: Seal the larger container and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).

-

Monitor for Crystal Growth: Check the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine the three-dimensional structure using single-crystal X-ray diffraction.[7][8]

Caption: Predicted intermolecular interactions in the crystal lattice.

Part 4: Biological Relevance and Conclusion

The determination of the crystal structure of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one will provide a crucial foundation for understanding its biological activity. The precise knowledge of the three-dimensional arrangement of its functional groups will enable detailed studies of its interactions with biological targets, such as enzymes and receptors. This structural information will be invaluable for the design of more potent and selective analogs in future drug discovery efforts.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2535-2554. [Link]

-

Price, S. L. (2014). How crystal structure prediction can impact small-molecule pharmaceutical development: past examples, success stories, and future prospects. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(5), 819-834. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2535-2554. [Link]

-

Schrödinger. (2024). Crystal structure prediction workflow for small molecule drug formulation. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1443–1449. [Link]

-

CCDC. (2021, April 9). What is Crystal Structure Prediction? And why is it so difficult? Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Wang, L., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(8), 1361-1369. [Link]

-

Wikipedia. (n.d.). Crystal structure prediction. Retrieved from [Link]

-

Wang, L., et al. (2025). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

-

Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Vibzz Lab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. sptlabtech.com [sptlabtech.com]

- 4. scribd.com [scribd.com]

- 5. wjarr.com [wjarr.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. rigaku.com [rigaku.com]

Methodological & Application

Application Note: A Framework for Discovery and Profiling of Novel Kinase Inhibitors Derived from the 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one Scaffold

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3][4] This makes them a primary focus for therapeutic intervention. The carbazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[1][5] Specifically, the tetrahydrocarbazole framework has served as the foundation for a multitude of kinase inhibitors.[6][7] This application note provides a comprehensive guide for researchers utilizing 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a versatile starting material for the synthesis of novel kinase inhibitor libraries. We present the scientific rationale for this approach, an overview of modern kinase assay platforms, and a detailed, field-proven protocol for screening derivative compounds using a robust luminescence-based assay. The methodologies described herein are designed to ensure high-quality, reproducible data, enabling the confident identification and characterization of promising new therapeutic candidates.

The Tetrahydrocarbazole Scaffold: A Privileged Structure for Kinase Inhibitor Design

The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[8] Kinases represent the second largest group of drug targets, with over 80 inhibitors approved by the FDA.[2][8] The challenge lies in developing compounds with high potency and selectivity to minimize off-target effects.[8][9]

The carbazole heterocyclic system is a prominent feature in many biologically active compounds, valued for its rigid, planar structure that can engage in various interactions within a protein's active site.[1][2] Tetrahydrocarbazole derivatives, in particular, have been successfully developed as inhibitors of various kinases, including those involved in critical cancer signaling pathways like the MAPK pathway (pERK) and cell cycle progression (pRb).[6][7]

The specified starting material, 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one , represents an ideal scaffold for generating a chemical library of potential inhibitors.

-

The Tetrahydrocarbazole Core: Provides the fundamental structure known to interact with kinase active sites.

-

The Fluoro Group: The fluorine atom at the 6-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound.

-

The Ketone Group (-1-one): This functional group is a versatile synthetic handle, allowing for a wide range of chemical modifications to explore the structure-activity relationship (SAR) and optimize the molecule's properties.

By systematically modifying this core, researchers can generate a diverse library of novel compounds for screening against a panel of kinases.

Principles of Modern Kinase Inhibition Assays

The goal of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate.[10] An inhibitor will reduce this activity. Several robust, high-throughput methods are available, each with distinct advantages.[8][11]

-

Luminescence-Based Assays: These assays, such as the Kinase-Glo® platform, quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[10][12][13] The luminescent signal is inversely proportional to kinase activity.[14][15]

-

FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays measure the phosphorylation of a fluorescently labeled substrate.[16][17][18] Phosphorylation leads to a conformational change or antibody binding event that brings two fluorophores into proximity, resulting in a measurable change in the FRET signal.[18][19]

-

Fluorescence Polarization (FP) Assays: FP assays monitor the binding of a small fluorescently labeled tracer to a larger protein, such as a kinase or an antibody that recognizes a phosphorylated substrate.[20][21][22] Binding slows the rotation of the fluorophore, increasing the polarization of emitted light.[23]

Figure 1: Comparison of common kinase assay principles.

Protocol: High-Throughput Screening of Tetrahydrocarbazole Derivatives Using the Kinase-Glo® Luminescent Assay

This protocol provides a robust method for determining the in vitro potency (IC50) of test compounds derived from 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one against a target kinase. The Kinase-Glo® assay is chosen for its simplicity, high sensitivity, and broad applicability to nearly any kinase-substrate system.[10][12]

Principle of the Assay

The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction well. A proprietary, thermostable luciferase enzyme uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[12] A highly active kinase consumes more ATP, resulting in a low luminescent signal. Conversely, a potent inhibitor prevents ATP consumption, leading to a high luminescent signal.[15] This inverse relationship allows for a sensitive measurement of kinase inhibition.

Materials and Reagents

-

Test Compounds: Derivatives of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, dissolved in 100% DMSO to create stock solutions (e.g., 10 mM).

-

Target Kinase: Purified, active kinase of interest.

-

Kinase Substrate: Appropriate protein or peptide substrate for the target kinase.

-

ATP: Adenosine 5'-triphosphate.

-

Kinase-Glo® Luminescent Kinase Assay Kit: (e.g., Promega Corp., Cat. No. V6711 or similar). This includes Kinase-Glo® Buffer and Lyophilized Substrate.

-

Kinase Reaction Buffer: Buffer optimized for the specific kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Control Inhibitor: A known inhibitor for the target kinase (positive control).

-

DMSO: Dimethyl sulfoxide, molecular biology grade.

-

Microplates: White, opaque, 384-well assay plates (low-volume).

-

Luminometer: Plate reader capable of measuring glow luminescence.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the Kinase-Glo® assay.

Detailed Step-by-Step Protocol

This protocol is for a 5 µL final kinase reaction volume in a 384-well plate. Volumes should be adjusted as needed.

1. Compound Plating: a. Create a serial dilution series of your tetrahydrocarbazole derivatives in 100% DMSO (e.g., 11 points, 1:3 dilution). b. Using an acoustic liquid handler or manual multichannel pipette, transfer 25 nL of each compound concentration into the appropriate wells of a white, 384-well assay plate. c. Also plate wells for controls:

- 100% Inhibition (No Enzyme): DMSO only.

- 0% Inhibition (Vehicle): DMSO only.

- Positive Control: Known inhibitor at a concentration >10x its IC50.

2. Kinase Reaction: a. Prepare a "Kinase/Substrate Master Mix" in kinase reaction buffer. The final concentration of kinase and substrate should be optimized beforehand. b. Add 2.5 µL of the Kinase/Substrate Master Mix to all wells except the "No Enzyme" control wells. Add 2.5 µL of buffer with substrate only to these wells. c. Briefly centrifuge the plate (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells. d. Pre-incubate the plate for 10 minutes at room temperature to allow compounds to bind to the kinase. e. Prepare the ATP solution in kinase reaction buffer. The concentration should ideally be at or near the Km of the kinase for ATP to accurately reflect inhibitor potency.[9] f. Start the kinase reaction by adding 2.5 µL of the ATP solution to all wells. g. Mix the plate on a plate shaker for 30 seconds. h. Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature. The time should be within the linear range of the kinase reaction.

3. Signal Detection: a. Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature. b. After the kinase reaction incubation is complete, add 5 µL of the prepared Kinase-Glo® Reagent to all wells. This stops the kinase reaction and initiates luminescence. c. Mix the plate on a shaker for 2 minutes to ensure homogeneity. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[12] e. Read the plate on a luminometer, recording the Relative Luminescence Units (RLU) for each well.

Data Analysis and Interpretation

Calculation of Percent Inhibition

First, normalize the data using the control wells on each plate.

-

0% Inhibition Control (High Signal): Average RLU from wells with kinase + substrate + ATP + DMSO. Let's call this RLU_max.

-

100% Inhibition Control (Low Signal): Average RLU from wells with substrate + ATP + DMSO (no enzyme). Let's call this RLU_min.

For each test compound well with a measured RLU_sample, calculate the percent inhibition:

% Inhibition = 100 * (RLU_sample - RLU_min) / (RLU_max - RLU_min)

IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the kinase activity by 50%.

-

Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

-

Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, Benchling).

-

The IC50 value is determined from the resulting dose-response curve.

Figure 3: Workflow for data analysis from raw luminescence to IC50 value.

Representative Data Table

| Compound ID | Target Kinase | IC50 (nM) | Hill Slope | R² |

| THC-F-001 | Kinase A | 85.2 | 1.1 | 0.992 |

| THC-F-002 | Kinase A | >10,000 | - | - |

| THC-F-003 | Kinase A | 1,250 | 0.9 | 0.985 |

| Control-Inhib | Kinase A | 12.5 | 1.0 | 0.995 |

Assay Validation and Best Practices for Trustworthy Results

To ensure the integrity of your screening data, several validation steps and best practices should be followed.[24]

-

Z'-Factor: Before screening, validate the assay by calculating the Z'-factor. This statistical parameter measures the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min| Where SD and Avg are the standard deviation and average of the high (max) and low (min) signal controls.

-

DMSO Tolerance: Confirm that the final concentration of DMSO in the assay (typically ≤1%) does not significantly affect kinase activity.[21]

-

ATP Concentration: The measured IC50 value for ATP-competitive inhibitors is dependent on the ATP concentration. For accurate comparison and determination of intrinsic potency (Ki), it is recommended to run the assay with an ATP concentration equal to the Km(ATP) of the kinase.[9]

-

Follow-up Studies: Initial hits should be confirmed. Subsequent studies may include:

-

Selectivity Profiling: Screening the active compounds against a broad panel of kinases to determine their selectivity profile.[8][24]

-

Mechanism of Action: Performing kinetic studies to determine if the inhibitors are ATP-competitive, non-competitive, or uncompetitive.

-

Cell-Based Assays: Validating the biochemical hits in a cellular context to measure on-target engagement and functional effects.[8]

-

Conclusion

The 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold is a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries. By combining this medicinal chemistry approach with robust, high-throughput screening methods like the luminescence-based protocol detailed here, researchers can efficiently identify and characterize potent and selective kinase inhibitors. Adherence to rigorous assay validation and data analysis principles is paramount for ensuring the generation of reliable data that can confidently drive drug discovery projects forward.

References

-

Ceramella, J., Iacopetta, D., Barbarossa, A., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini Reviews in Medicinal Chemistry, 20(6), 444-465. [Link]

-

Ceramella, J., Iacopetta, D., Barbarossa, A., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. PubMed. [Link]

-

Ceramella, J., Iacopetta, D., Barbarossa, A., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Europe PMC. [Link]

-

Garlapati, P., Palla, M., Chintala, S. R., et al. (2017). Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors. PubMed. [Link]

-

Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. UCL Discovery. [Link]

-

Ceramella, J., Iacopetta, D., Barbarossa, A., et al. (2020). Carbazole derivatives as kinase-targeting inhibitors for cancer treatment. Semantic Scholar. [Link]

-

Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. PubMed. [Link]

-

Ceramella, J., Iacopetta, D., Barbarossa, A., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. OUCI. [Link]

-

Vasta, J. D., & Kiddle, G. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH National Center for Biotechnology Information. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

-

BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

-

Park, J., et al. (2006). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

-

Abdel-Hafez, S. M., et al. (2024). Tetrahydrocarbazoles incorporating 5-arylidene-4-thiazolinones as potential antileukemia and antilymphoma targeting tyrosine kin. Assiut University. [Link]

-

Martin, J. L., et al. (2013). Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity. Journal of Visualized Experiments. [Link]

-

Harris, S. F., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

BMG Labtech. (n.d.). Fluorescence Polarization Detection. BMG Labtech. [Link]

-

BMG Labtech. (2020). Kinase assays. BMG Labtech. [Link]

-

Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

-

Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

-

Harvey, I. S., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]

-

Luthra, P. M., & Kumar, N. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. [Link]

-

Watterson, S. H., et al. (2016). Discovery of 6-Fluoro... (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK)... ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. [PDF] Carbazole derivatives as kinase-targeting inhibitors for cancer treatment. | Semantic Scholar [semanticscholar.org]

- 5. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment [ouci.dntb.gov.ua]

- 6. Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ebiotrade.com [ebiotrade.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. promega.com [promega.com]

- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 14. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Application of Tetrahydrocarbazoles in Neuroprotective Drug Discovery: A Technical Guide

Introduction: The Promise of the Tetrahydrocarbazole Scaffold in Combating Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex, multifactorial nature.[1][2][3] The traditional "one-target, one-drug" approach has yielded limited success, creating a pressing need for innovative therapeutic strategies.[2][4] This has led to the rise of multi-target-directed ligands (MTDLs), compounds designed to simultaneously modulate several key pathological pathways.[1][2][3][4][5] Within this paradigm, the 1,2,3,4-tetrahydrocarbazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel neuroprotective agents.[1][6][7]

Tetrahydrocarbazole derivatives have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6][7][8][9] In the context of neuroprotection, these compounds offer a unique advantage by engaging multiple targets implicated in neuronal cell death and dysfunction.[1][10][11] This guide provides a comprehensive overview of the application of tetrahydrocarbazoles in neuroprotective drug discovery, detailing their mechanisms of action and providing step-by-step protocols for their synthesis and evaluation.

Part 1: Unraveling the Neuroprotective Mechanisms of Tetrahydrocarbazoles

The therapeutic potential of tetrahydrocarbazoles in neurodegenerative diseases stems from their ability to modulate a range of pathological processes.[1] Key mechanisms of action include the regulation of intracellular calcium homeostasis, enhancement of mitochondrial function, inhibition of cholinesterases, and modulation of amyloid-beta (Aβ) aggregation.[1][10][11]

Restoration of Calcium Homeostasis and Mitochondrial Function

Disturbances in endoplasmic reticulum (ER) calcium homeostasis are considered early events in the pathogenesis of Alzheimer's disease.[10][11] Certain tetrahydrocarbazole derivatives have been identified as potent modulators of ER calcium release, dampening the exaggerated signaling observed in disease models.[10][11] By stabilizing ER calcium levels, these compounds can mitigate downstream pathological events.

The ER and mitochondria are intricately linked, and disruptions in calcium signaling can lead to mitochondrial dysfunction, a key factor in neuronal cell death.[10][11] Tetrahydrocarbazoles have been shown to improve mitochondrial function, as evidenced by an increased mitochondrial membrane potential.[10][11] This restoration of mitochondrial health is a crucial aspect of their neuroprotective effects.

Caption: P7C3-A20 neuroprotective signaling pathway.

Part 2: Experimental Protocols for Synthesis and Evaluation

This section provides detailed, step-by-step methodologies for the synthesis of a representative tetrahydrocarbazole and its subsequent evaluation in neuroprotective assays.

Synthesis of 1,2,3,4-Tetrahydrocarbazole Derivatives

The Fischer indole synthesis is a widely used and versatile method for the preparation of the tetrahydrocarbazole scaffold. [6][8][9]This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine and a cyclohexanone derivative. [9] Protocol 2.1.1: Synthesis of 6-Amino-2,3,4,9-tetrahydrocarbazole

This protocol is adapted from a published procedure for the synthesis of a tetrahydrocarbazole derivative. Materials:

-

2,3,4,9-Tetrahydro-1H-carbazole

-

Sodium nitrate

-

Sulfuric acid

-

Ethanol (95%)

-

Sodium hydroxide

-

Zinc dust

-

Diethyl ether

-

Standard laboratory glassware and equipment (round bottom flask, condenser, etc.)

Procedure:

-

Nitration:

-

Synthesize 6-nitro-2,3,4,9-tetrahydrocarbazole by reacting 2,3,4,9-tetrahydro-1H-carbazole with sodium nitrate and sulfuric acid. (Note: Detailed reaction conditions should be optimized based on specific literature procedures).

-

-

Reduction:

-

To a 30 mL solution of 95% ethanol containing sodium hydroxide (3.6 mL, 20%), add the synthesized 6-nitro-2,3,4,9-tetrahydrocarbazole (1 g) and dissolve. * Heat the mixture to boiling in a two-necked round bottom flask fitted with a condenser. * Remove the heat source and add zinc dust (2.9 g) in portions to maintain a gentle boil. * After the addition is complete, continue refluxing for 1 hour until the solution becomes transparent. * Filter the hot mixture under vacuum. Return the zinc residue to the flask and extract with three 20 mL portions of hot rectified spirit. * Combine the extracts and add 2 g of sodium dithionite (Na2S2O4). * Remove the solvent under reduced pressure using a rotary evaporator. * Wash the resulting solid twice with 20 mL of diethyl ether. * Recrystallize the product from ethanol to obtain 6-amino-2,3,4,9-tetrahydrocarbazole as brownish-red crystals.

-

In Vitro Evaluation of Neuroprotective Activity

A variety of in vitro assays can be employed to assess the neuroprotective potential of synthesized tetrahydrocarbazole derivatives. [12][13]These assays are crucial for initial screening and lead optimization.

Protocol 2.2.1: Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay is used to evaluate a compound's ability to protect neuronal cells from toxicity induced by amyloid-beta peptides. [12][14] Materials:

-

Human neuroblastoma SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics

-

Aβ1-42 peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

-

DMSO

-

Synthesized tetrahydrocarbazole derivatives

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Plating:

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of the tetrahydrocarbazole derivatives in DMSO.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

-

-

Aβ1-42 Insult:

-

Add Aβ1-42 oligomers to the wells to induce neurotoxicity. [14]The final concentration of Aβ1-42 should be empirically determined to cause approximately 50% cell death.

-

Include control wells with untreated cells and cells treated with Aβ1-42 alone.

-

-

Incubation:

-

Incubate the plates for 24-48 hours.

-

-

Cell Viability Assessment:

-

Perform an MTT assay or a similar cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Express cell viability as a percentage of the control (untreated) cells. [1] * Calculate the EC50 value for each compound, representing the concentration at which 50% of the neuroprotective effect is observed.

-

Protocol 2.2.2: Cholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to determine the inhibition of AChE and BChE. [6][15] Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-